N-(1H-1,3-benzodiazol-2-yl)-2-[(3-chlorophenyl)formamido]-3-methylpentanamide
Description
N-(1H-1,3-Benzodiazol-2-yl)-2-[(3-chlorophenyl)formamido]-3-methylpentanamide is a heterocyclic amide derivative featuring a benzimidazole core linked to a branched pentanamide backbone. Key structural elements include:
- Benzimidazole moiety: A bicyclic aromatic system with two nitrogen atoms, known for its role in medicinal chemistry due to bioisosteric properties with purines .
- 3-Methylpentanamide chain: A branched aliphatic chain contributing to stereochemical complexity and solubility properties.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxopentan-2-yl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-3-12(2)17(24-18(26)13-7-6-8-14(21)11-13)19(27)25-20-22-15-9-4-5-10-16(15)23-20/h4-12,17H,3H2,1-2H3,(H,24,26)(H2,22,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZVYUKOESSSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-[(3-chlorophenyl)formamido]-3-methylpentanamide typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Attachment of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzoyl chloride.
Amidation Reaction: The final step involves the amidation of the intermediate product with 3-methylpentanamide under appropriate reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-2-yl)-2-[(3-chlorophenyl)formamido]-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-2-[(3-chlorophenyl)formamido]-3-methylpentanamide would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Heterocyclic Amides with Benzimidazole Cores
Several compounds share structural motifs with the target molecule, particularly the benzimidazole core and amide linkages:
Key Observations :
- The target compound’s 3-chlorophenyl formamido group distinguishes it from derivatives with bromophenyl (9c) or methylisoxazole (8) substituents. Chlorine’s electronegativity may enhance dipole interactions compared to bromine or methyl groups.
Chlorophenyl-Containing Analogues
Chlorinated aromatic groups are common in agrochemicals and pharmaceuticals. Comparable compounds include:
Key Observations :
- The target compound’s formamido group differs from thiourea in I-16, impacting hydrogen-bonding and metabolic stability. Thioureas are prone to oxidation, whereas formamides are more stable .
- Cyprofuram’s cyclopropane-carboxamide structure highlights the role of rigidity in target binding, contrasting with the target’s flexible pentanamide chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
